molecular formula C14H16ClNO3 B7982742 Ethyl 5-(aminomethyl)-2-phenyl-3-furoate

Ethyl 5-(aminomethyl)-2-phenyl-3-furoate

Cat. No.: B7982742
M. Wt: 281.73 g/mol
InChI Key: NCYNTJRJNRVRCS-UHFFFAOYSA-N
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Description

Ethyl 5-(aminomethyl)-2-phenyl-3-furoate is a furan-based ester derivative characterized by a phenyl group at the 2-position and an aminomethyl substituent at the 5-position of the furan ring. This compound has been studied in the context of synthetic organic chemistry, particularly in reactions involving beta-irradiation of biomass components, where it is generated as an ester derivative of a tetrahydroxybutyl-substituted intermediate . Its structural features, including the electron-rich furan core and reactive aminomethyl group, make it a candidate for further functionalization in drug discovery or materials science.

Properties

IUPAC Name

ethyl 5-(aminomethyl)-2-phenylfuran-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3.ClH/c1-2-17-14(16)12-8-11(9-15)18-13(12)10-6-4-3-5-7-10;/h3-8H,2,9,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYNTJRJNRVRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(aminomethyl)-2-phenyl-3-furoate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination of the corresponding aldehyde or ketone using reagents like sodium cyanoborohydride.

    Esterification: The esterification of the furan ring with ethyl alcohol in the presence of an acid catalyst such as sulfuric acid results in the formation of the ethyl ester.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(aminomethyl)-2-phenyl-3-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 5-(aminomethyl)-2-phenyl-3-furoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(aminomethyl)-2-phenyl-3-furoate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the phenyl and furan rings can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ primarily in the substituents on the furan ring and the ester moiety. Below is a comparative analysis:

Table 1: Key Structural Features of Ethyl 5-(aminomethyl)-2-phenyl-3-furoate and Analogues
Compound Name Substituents (Furan Ring Positions) Molecular Formula Key Properties/Applications References
This compound 5-aminomethyl, 2-phenyl C₁₄H₁₅NO₃ Reactive aminomethyl group; limited commercial availability
Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate 5-(4-aminophenyl), 2-methyl C₁₄H₁₅NO₃ Commercial availability; potential for peptide coupling
Ethyl 5-acetyl-2-methyl-3-furoate 5-acetyl, 2-methyl C₁₀H₁₂O₄ Acetyl group enhances electrophilicity; used in heterocyclic synthesis
Ethyl 5-(3-methyl-2-pyridyl)-2-furoate 5-(3-methylpyridyl), 2-ethyl C₁₃H₁₃NO₃ Pyridyl substituent introduces basicity; applications in coordination chemistry
Ethyl 2-amino-5-fluoro-3-methylbenzoate Benzoate core with amino/fluoro C₁₀H₁₂FNO₂ Fluorine enhances metabolic stability; studied in medicinal chemistry

Reactivity and Functional Group Analysis

  • Aminomethyl vs. Aminophenyl: The aminomethyl group in the target compound offers a primary amine for nucleophilic reactions (e.g., amide bond formation), whereas Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate (Table 1) contains a secondary amine linked to an aromatic ring, reducing its reactivity but improving stability .
  • Acetyl vs. Aminomethyl: Ethyl 5-acetyl-2-methyl-3-furoate lacks an amine but includes a ketone, making it suitable for condensation reactions (e.g., Knoevenagel) .
  • Heteroaromatic Substituents : Ethyl 5-(3-methyl-2-pyridyl)-2-furoate introduces a pyridine ring, enhancing solubility in polar solvents and metal-binding capacity .

Biological Activity

Ethyl 5-(aminomethyl)-2-phenyl-3-furoate (CAS#: 944467-97-4) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15_{15}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 281.73 g/mol
  • Structure : The compound consists of a furan ring substituted with an aminomethyl group and a phenyl group, which may influence its biological interactions.

Pharmacological Properties

This compound has shown promising pharmacological activities, particularly in the following areas:

  • Anti-inflammatory Activity :
    • The compound has been evaluated for its ability to inhibit certain enzymes involved in inflammatory pathways. For instance, it has been reported to inhibit the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), compounds known for their anti-inflammatory properties .
  • Cytotoxicity and Antitumor Effects :
    • In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. The exact mechanisms are still under investigation, but they may involve the reduction of oxidative stress and inflammation in neuronal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of sEH, leading to increased levels of EETs, which can exert anti-inflammatory effects.
  • Cell Signaling Modulation : It may influence various signaling pathways, including those associated with apoptosis and cell cycle regulation.

Case Study 1: In Vivo Anti-inflammatory Efficacy

A study investigated the efficacy of this compound in a murine model of acute pancreatitis. The results indicated significant reductions in inflammatory markers and improved histological outcomes in treated animals compared to controls. This suggests potential therapeutic applications for inflammatory conditions .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro assays were conducted on several cancer cell lines, including breast and prostate cancer cells. This compound exhibited IC50_{50} values in the low micromolar range, indicating strong cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of sEH
CytotoxicityInduction of apoptosis
NeuroprotectionReduction of oxidative stress

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